

# Application Notes and Protocols: Quantitative Analysis of Tivozanib in Plasma using Tivozanib-d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tivozanib (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC).[3][4][5] Accurate and reliable quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of tivozanib in plasma using a stable isotope-labeled internal standard, **Tivozanib-d6**, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like **Tivozanib-d6** ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

# **Experimental Protocols Materials and Reagents**

- Tivozanib reference standard
- Tivozanib-d6 internal standard (IS)[6]
- Human plasma (with Dipotassium EDTA as anticoagulant)[7]



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Hexane sulphonic acid
- Formic acid
- Water (deionized, 18 MΩ·cm)

#### **Stock and Working Solutions Preparation**

- Tivozanib Stock Solution (1 mg/mL): Accurately weigh 10 mg of tivozanib and dissolve it in 10 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and hexane sulphuric acid.[8]
- **Tivozanib-d6** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 5 mg of **Tivozanib-d6** and dissolve in 5 mL of diluent.[8][9]
- Working Solutions: Prepare serial dilutions of the tivozanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A similar dilution should be prepared for the IS working solution.

#### **Sample Preparation: Protein Precipitation**

Protein precipitation is a simple and rapid method for extracting tivozanib from plasma samples.[10]

- Pipette 100 μL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 200 μL of acetonitrile containing the Tivozanib-d6 internal standard.[8]
- Vortex the mixture for 10 minutes to ensure complete protein precipitation.[8]
- Centrifuge the samples at high speed (e.g., 5000 rpm) for 15 minutes.



• Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for Tivozanib quantification in plasma.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the recommended LC-MS/MS parameters, which may be optimized for specific instruments.

Table 1: Liquid Chromatography Parameters

| Parameter          | Value                                                                    |
|--------------------|--------------------------------------------------------------------------|
| Column             | Waters C8 (100x4.6 mm, 3.5μm) or Symmetry<br>C18 (150 mm x 4.6mm, 3.5μm) |
| Mobile Phase A     | Ammonium formate or 0.1% Formic acid in Water                            |
| Mobile Phase B     | Methanol or Acetonitrile                                                 |
| Gradient/Isocratic | Isocratic (e.g., 70:30 v/v Ammonium formate:Methanol) or Gradient        |
| Flow Rate          | 1.0 mL/min                                                               |
| Injection Volume   | 10 μL                                                                    |
| Column Temperature | Ambient                                                                  |
| Run Time           | 5-8 minutes                                                              |

Table 2: Mass Spectrometry Parameters



| Parameter                     | Value                                   |
|-------------------------------|-----------------------------------------|
| Ionization Mode               | Electrospray Ionization (ESI), Positive |
| Scan Type                     | Multiple Reaction Monitoring (MRM)      |
| Ion Spray Voltage             | 5500 V                                  |
| Source Temperature            | 550°C                                   |
| MRM Transition (Tivozanib)    | m/z 455.2 → 357.1[12]                   |
| MRM Transition (Tivozanib-d6) | m/z 461.2 → 363.1 (projected)           |
| Collision Gas                 | Nitrogen                                |

## **Quantitative Data Summary**

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present typical performance characteristics of a validated method for tivozanib quantification in plasma.

Table 3: Calibration Curve and Linearity

| Parameter                    | Result                  |
|------------------------------|-------------------------|
| Linearity Range              | 0.5 - 5000 ng/mL[10]    |
| Correlation Coefficient (r²) | > 0.999[8][11]          |
| Regression Model             | Linear, weighted (1/x²) |

Table 4: Accuracy and Precision



| QC Level     | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|--------------|-----------------------|-------------------|------------------|
| LLOQ         | 0.5                   | ± 20%             | < 20%            |
| Low (LQC)    | 1.5                   | ± 15%             | < 15%            |
| Medium (MQC) | 15.0                  | ± 15%             | < 15%            |
| High (HQC)   | 115                   | ± 15%             | < 15%            |

Data adapted from representative methods.[7]

Table 5: Recovery and Matrix Effect

| QC Level   | Recovery (%) | Matrix Effect (%) |
|------------|--------------|-------------------|
| Low (LQC)  | > 85%        | 85 - 115%         |
| High (HQC) | > 85%        | 85 - 115%         |

The use of a stable isotope-labeled internal standard like **Tivozanib-d6** effectively minimizes the impact of matrix effects.

### **Tivozanib Signaling Pathway**

Tivozanib exerts its therapeutic effect by inhibiting the signaling pathways mediated by VEGFRs.





Click to download full resolution via product page

Caption: Tivozanib's inhibition of VEGFR signaling.

#### Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of tivozanib in plasma using **Tivozanib-d6** as an internal standard. The LC-MS/MS method described is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is critical for pharmacokinetic and pharmacodynamic assessments of tivozanib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. roswellpark.org [roswellpark.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tivozanib in renal cell carcinoma: a systematic review of the evidence and its dissemination in the scientific literature PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. roswellpark.org [roswellpark.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. A multicentre phase 1b/2 study of tivozanib in patients with advanced inoperable hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantitative Analysis
  of Tivozanib in Plasma using Tivozanib-d6]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15577334#quantitative-analysis-of-tivozanib-inplasma-using-tivozanib-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com